molecular formula C16H18ClNO3S B2539190 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide CAS No. 2034404-61-8

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide

Cat. No.: B2539190
CAS No.: 2034404-61-8
M. Wt: 339.83
InChI Key: JQYJAYYQRDHWNJ-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a chlorothiophene moiety, and a methoxyethyl acetamide structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the benzyloxy and methoxyethyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-1-(5-chlorothiophen-2-yl)ethanone
  • 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone

Uniqueness

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-20-13(14-7-8-15(17)22-14)9-18-16(19)11-21-10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYJAYYQRDHWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COCC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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